molecular formula C10H14N2O2S B2664885 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid CAS No. 1251353-72-6

1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B2664885
CAS No.: 1251353-72-6
M. Wt: 226.29
InChI Key: JTFCJUCBDZBABP-UHFFFAOYSA-N
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Description

1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid is a compound that features a thiazole ring attached to a cyclohexane carboxylic acid moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Safety and Hazards

The safety information for “1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), and H412 (Harmful to aquatic life with long lasting effects) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms .

Mechanism of Action

The mechanism of action of 1-[(1,3-Thiazol-2-yl)amino]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-(1,3-thiazol-2-ylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c13-8(14)10(4-2-1-3-5-10)12-9-11-6-7-15-9/h6-7H,1-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFCJUCBDZBABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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